molecular formula C7H6FNO B140858 3-Fluorobenzaldoxime CAS No. 154238-36-5

3-Fluorobenzaldoxime

Cat. No.: B140858
CAS No.: 154238-36-5
M. Wt: 139.13 g/mol
InChI Key: ZFFMHBULJWGCKI-WEVVVXLNSA-N
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Description

3-Fluorobenzaldoxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldoxime, where a fluorine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzaldoxime can be synthesized from 3-fluorobenzaldehyde through a reaction with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in methanol at room temperature. The general reaction scheme is as follows:

3-Fluorobenzaldehyde+Hydroxylamine HydrochlorideThis compound+Water+Hydrochloric Acid\text{3-Fluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 3-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form 3-fluorobenzylamine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the oxime group.

Major Products:

    Oxidation: 3-Fluoronitrosobenzene

    Reduction: 3-Fluorobenzylamine

    Substitution: Various substituted benzaldoxime derivatives

Scientific Research Applications

3-Fluorobenzaldoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluorobenzaldoxime involves its interaction with molecular targets through its oxime group. This group can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzaldoxime
  • 3-Chloro-4-fluorobenzaldoxime
  • 3,5-Difluorobenzaldoxime

Uniqueness: 3-Fluorobenzaldoxime is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. This makes it more reactive in certain chemical reactions and provides different biological activity profiles.

Properties

IUPAC Name

(NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFMHBULJWGCKI-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-02-6
Record name 3-Fluorobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of intermolecular interactions are dominant in the solid state of 3-Fluorobenzaldoxime?

A1: The research paper "Solid-State Intermolecular Interactions in 3-Chlorobenzaldoxime and this compound: Hydrogen Bonding vs. Halogen Bonding" [] investigates the competition between hydrogen bonding and halogen bonding in the crystal structures of 3-Chlorobenzaldoxime and this compound. The study utilizes various techniques to analyze the intermolecular interactions, but it does not definitively conclude which type of bonding is dominant in this compound. Further research might be needed to provide a conclusive answer.

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